molecular formula C11H16O3 B14153621 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- CAS No. 89276-37-9

2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-

Cat. No.: B14153621
CAS No.: 89276-37-9
M. Wt: 196.24 g/mol
InChI Key: WJMFTNWXQISGTA-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of three oxygen atoms within its bicyclic framework, making it an interesting subject for various chemical studies. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(4-pentynyl)-1,3-dioxolane with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Properties

CAS No.

89276-37-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-1-pent-4-ynyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C11H16O3/c1-3-4-5-6-11-12-7-10(2,8-13-11)9-14-11/h1H,4-9H2,2H3

InChI Key

WJMFTNWXQISGTA-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCCC#C

Origin of Product

United States

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